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molecular formula C3H8O3S B046698 2-(Methylsulfonyl)ethanol CAS No. 15205-66-0

2-(Methylsulfonyl)ethanol

Cat. No. B046698
M. Wt: 124.16 g/mol
InChI Key: KFTYFTKODBWKOU-UHFFFAOYSA-N
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Patent
US08067446B2

Procedure details

Sodium hydride was added to a DMF solution of 2,3-difluorobenzonitrile and 2-(methylsulfonyl)ethanol, followed by stirring at room temperature to obtain 3-fluoro-2-hydroxybenzonitrile. FN: 136.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].F[C:4]1[C:11]([F:12])=[CH:10][CH:9]=[CH:8][C:5]=1[C:6]#[N:7].CS(CCO)(=O)=[O:15]>CN(C=O)C>[F:12][C:11]1[C:4]([OH:15])=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C=CC=C1F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)CCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C#N)C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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